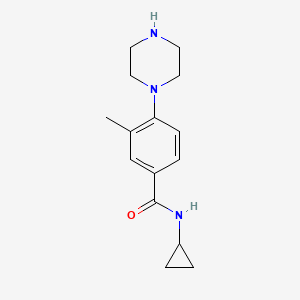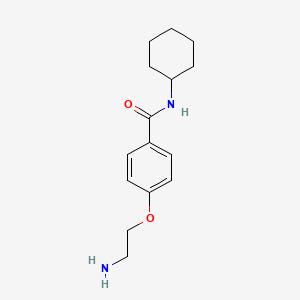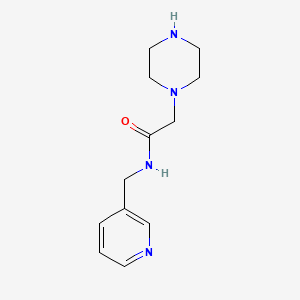
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine
Overview
Description
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and reduce inflammation. It was first approved by the FDA in 1978 and has since been used to treat various conditions, including arthritis, gout, and menstrual cramps. In
Scientific Research Applications
1. N-Chemoselective Arylsulfonylation of Tyrosine and Glycine Methyl Esters
Research by Penso et al. (2003) explored the chemoselective arylsulfonylation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters using arylsulfonyl chlorides. This process was achieved without protecting the phenolic hydroxy group, indicating the potential application of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine in selective chemical reactions (Penso et al., 2003).
2. Monitoring in Sewage Treatment
Krause and Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant. This study highlights its potential application in monitoring and managing compounds in wastewater treatment processes (Krause & Schöler, 2000).
3. Development of Glycine Transporter-1 Inhibitors
Cioffi et al. (2016) focused on the synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1. This research is significant in developing inhibitors for glycine transporters, which have potential therapeutic applications (Cioffi et al., 2016).
4. Application in Polymer Chemistry
Borova et al. (2021) introduced a post-polymerization modification method for α-terminal functionalized poly-(N-methyl-glycine), using a similar compound as an initiator. This research opens avenues for the use of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine in polymer chemistry and bioconjugation (Borova et al., 2021).
5. Use in Micellar Electrokinetic Capillary Chromatography
Research by de Ridder et al. (2001) explored the use of a fluorosurfactant, closely related to N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine, in micellar electrokinetic capillary chromatography. This demonstrates its potential utility in analytical chemistry for separation and analysis (de Ridder et al., 2001).
properties
IUPAC Name |
2-(2,4-difluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4S/c1-17(15,16)12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBFJYNCLFPFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)


![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)


![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)
![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)


![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)
